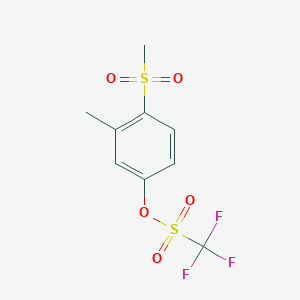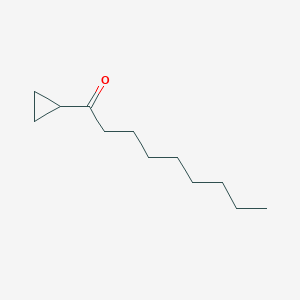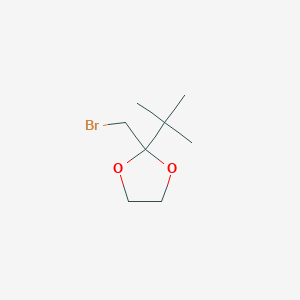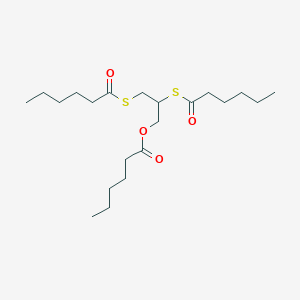
2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a compound of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione typically involves the fluorination of indene derivatives. One common method includes the reaction of indene with hexafluoropropene in the presence of a catalyst under controlled temperature and pressure conditions. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty polymers and materials with enhanced chemical resistance.
Mécanisme D'action
The mechanism by which 2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively.
Comparaison Avec Des Composés Similaires
Compared to other fluorinated indene derivatives, 2,2,4,5,6,7-Hexafluoro-1H-indene-1,3(2H)-dione is unique due to its high degree of fluorination, which imparts superior stability and reactivity. Similar compounds include:
- 1,3,3-Trichloro-2,2,4,5,6,7-hexafluoro-1H-indene
- 2,2,4,5,6,7-Hexafluoro-1H-indene-1,3-dione
These compounds share some chemical properties but differ in their specific applications and reactivity profiles.
Propriétés
Numéro CAS |
58161-60-7 |
|---|---|
Formule moléculaire |
C9F6O2 |
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
2,2,4,5,6,7-hexafluoroindene-1,3-dione |
InChI |
InChI=1S/C9F6O2/c10-3-1-2(4(11)6(13)5(3)12)8(17)9(14,15)7(1)16 |
Clé InChI |
XYWXKKFHKSXACO-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1F)F)F)F)C(=O)C(C2=O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)



![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)






![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
